

2-Amino-4-methylnicotinonitrile chemical properties and structure

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Compound of Interest

Compound Name: 2-Amino-4-methylnicotinonitrile

Cat. No.: B1279362

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An In-depth Technical Guide on **2-Amino-4-methylnicotinonitrile**: Chemical Properties and Structure

Introduction

2-Amino-4-methylnicotinonitrile, a substituted cyanopyridine derivative, is a heterocyclic compound of interest in medicinal chemistry and materials science. The cyanopyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for **2-Amino-4-methylnicotinonitrile**, tailored for researchers, scientists, and drug development professionals.

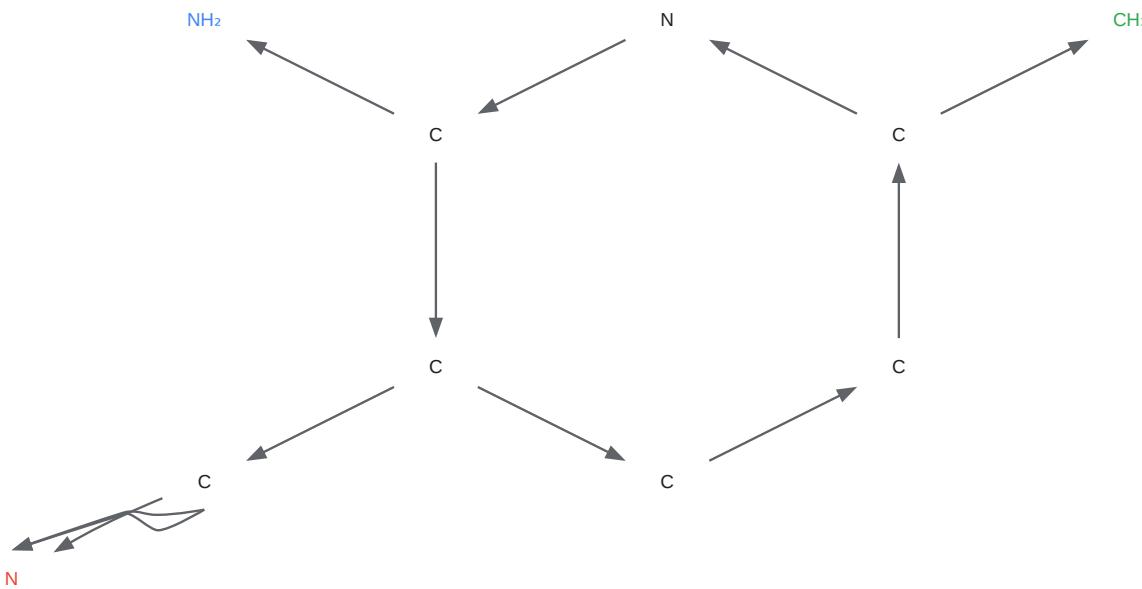
Chemical Structure and Identifiers

The structural identity of **2-Amino-4-methylnicotinonitrile** is defined by its IUPAC name, CAS registry number, and various chemical notations.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	71493-76-0	[4]
IUPAC Name	2-Amino-4-methylpyridine-3-carbonitrile	N/A
Molecular Formula	C ₇ H ₇ N ₃	[4] [5] [6]
SMILES	Cc1ccnc(N)c1C#N	[6]
InChI	InChI=1S/C7H7N3/c1-5-3-10-7(9)6(4-8)2-5/h2-3H,1H3,(H2,9,10)	N/A

| InChI Key | GJHFAHVMZHRUFR-UHFFFAOYSA-N |[\[6\]](#) |



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Caption: 2D structure of **2-Amino-4-methylnicotinonitrile**.

Physicochemical Properties

The physical and chemical properties of **2-Amino-4-methylnicotinonitrile** are summarized below. This data is essential for its handling, purification, and application in experimental settings.

Table 2: Physicochemical Data

Property	Value	Reference
Molecular Weight	133.15 g/mol	[4] [6]
Appearance	Off-white to yellow solid	[6]
Purity	≥95%	[6]
Melting Point	Data not available	
Boiling Point	Data not available	

| Solubility | Data not available | |

Spectral Properties

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a compound. While specific experimental spectra for **2-Amino-4-methylnicotinonitrile** are not readily available in the cited literature, the expected characteristic signals can be inferred from its functional groups and data from analogous compounds.[\[1\]](#)[\[2\]](#)

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Description
3490 - 3300	Primary Amine (N-H)	Symmetric & Asymmetric Stretch	Two distinct sharp bands are expected, characteristic of a primary amine.[1]
2230 - 2210	Nitrile (C≡N)	Stretch	A strong, sharp absorption band indicating the presence of the cyano group.
1650 - 1600	Primary Amine (N-H)	Bending (Scissoring)	A medium to strong band confirming the amino group.[1]

| 1600 - 1450 | Aromatic Ring (C=C, C=N) | Stretch | Multiple sharp bands indicating the pyridine ring structure. |

¹H and ¹³C NMR Spectroscopy: Detailed experimental NMR data is not available in the search results. However, a proton NMR spectrum would be expected to show a singlet for the methyl group protons, distinct signals for the two aromatic protons on the pyridine ring, and a broad singlet for the amine protons. A carbon NMR spectrum would show seven distinct signals corresponding to each carbon atom in the molecule.

Experimental Protocols: Synthesis

Substituted 2-aminonicotinonitriles are commonly synthesized via a multi-component reaction involving a chalcone intermediate, malononitrile, and an ammonia source like ammonium acetate.[1][3] This one-pot synthesis is efficient and widely used for generating a library of cyanopyridine derivatives.

A plausible synthetic route is outlined below:



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Caption: General workflow for the synthesis of 2-aminonicotinonitrile derivatives.

Detailed Methodology:

- Chalcone Synthesis: An appropriate chalcone precursor is first synthesized by reacting a suitable ketone and aldehyde under basic conditions (e.g., 10% alcoholic NaOH).[1]
- Cyclization Reaction: The synthesized chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3-4 mmol) are combined in a round-bottom flask.[1]
- Reflux: Absolute ethanol is added as the solvent, and the mixture is heated to reflux. The reaction progress is monitored using Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried.
- Recrystallization: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure **2-Amino-4-methylnicotinonitrile**.

Biological Activity and Relevance in Drug Development

The cyanopyridine core is of significant interest to drug development professionals due to its prevalence in molecules with diverse biological activities.[2][3] Derivatives of this scaffold have been reported to possess:

- Antimicrobial and Antifungal Activity[1][2]

- Anticancer and Antiproliferative Properties[1][3]
- Kinase Inhibitory Potential (e.g., PIM-1, Aurora-A)[1][2]
- Anti-inflammatory Effects[2]

While specific biological data for **2-Amino-4-methylnicotinonitrile** (CAS 71493-76-0) is not detailed in the provided search results, its structural similarity to other active aminonicotinonitriles makes it a valuable candidate for screening in drug discovery programs. For instance, the related compound 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible NO synthase (NOS II), an enzyme relevant in inflammatory processes.[7] This suggests that **2-Amino-4-methylnicotinonitrile** could be investigated for similar inhibitory activities.

Conclusion

2-Amino-4-methylnicotinonitrile is a well-defined chemical entity with a structure amenable to synthetic modification. Its core physicochemical properties have been established, although further experimental data on solubility and spectral characteristics would be beneficial. The synthetic routes are well-documented for analogous structures, providing a clear path for its preparation and derivatization. Given the established biological importance of the cyanopyridine scaffold, this compound represents a valuable building block for the development of novel therapeutic agents.

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